3,5,6-Trichloro-1,2,4-triazine
Overview
Description
3,5,6-Trichloro-1,2,4-triazine is a chlorinated derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its reactivity and versatility in various chemical processes. It is widely used in the synthesis of herbicides, dyes, and other industrial chemicals due to its ability to undergo multiple substitution reactions.
Mechanism of Action
Target of Action
3,5,6-Trichloro-1,2,4-triazine, also known as Cyanuric Chloride, is a versatile compound that can interact with a variety of targets. It is primarily used as a reagent in the synthesis of other compounds, particularly in the creation of triazine-class pesticides . It can also be used as a precursor to dyes and crosslinking agents .
Mode of Action
The compound’s mode of action is largely dependent on its chemical structure, which allows it to easily displace chloride with nucleophiles such as amines . This makes it an excellent coupling agent for the preparation of highly structured multifunctional molecules . For instance, it can be used in the synthesis of amides from carboxylic acids through an in situ acid activation .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific compounds it is used to synthesize. For example, when used in the synthesis of triazine-based pesticides, it can affect various biochemical pathways in pests, leading to their elimination .
Pharmacokinetics
It is known to be soluble in organic solvents and hydrolyzes in water .
Result of Action
The results of this compound’s action are largely dependent on the specific compounds it is used to synthesize. For instance, when used in the synthesis of triazine-based pesticides, it can effectively eliminate pests . When used in the synthesis of dyes and crosslinking agents, it can enhance the properties of the resulting compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to hydrolyze in water . It is also sensitive to air and should be stored in a closed, dry environment to prevent degradation . Furthermore, it has been noted that it can cause environmental pollution, particularly to water bodies .
Biochemical Analysis
Biochemical Properties
3,5,6-Trichloro-1,2,4-triazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a precursor in the synthesis of triazine-class pesticides, such as atrazine, by displacing chloride ions with nucleophiles like amines . This interaction is crucial for the formation of herbicides that inhibit photosynthesis in plants. Additionally, this compound is involved in the production of sulfonated triazine-stilbene optical brighteners, which are used in detergents and paper products .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause gastrointestinal irritation and potential burns upon exposure . The compound’s impact on cell signaling pathways can lead to altered gene expression, which may result in changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to displace chloride ions with nucleophiles allows it to form stable complexes with various enzymes and proteins . This interaction can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to hydrolyze in water, which can affect its long-term stability and efficacy . Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including potential toxicity and adverse reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including gastrointestinal irritation, burns, and potential toxicity . Threshold effects have been observed, where a specific dosage level triggers a noticeable response in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is a key intermediate in the synthesis of triazine-class pesticides, where it undergoes nucleophilic substitution reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5,6-Trichloro-1,2,4-triazine can be synthesized through the chlorination of 1,2,4-triazine. The process typically involves the reaction of 1,2,4-triazine with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trichloro-1,2,4-triazine primarily undergoes nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Amines: The reaction with amines typically occurs at room temperature or slightly elevated temperatures. Common solvents used include dichloromethane and acetonitrile.
Alcohols: The reaction with alcohols requires the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions.
Thiols: The reaction with thiols is facilitated by the use of a base and is often carried out at room temperature.
Major Products: The major products formed from these reactions are substituted triazines, where one or more chlorine atoms are replaced by the nucleophile. These substituted triazines have diverse applications in various fields.
Scientific Research Applications
3,5,6-Trichloro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the production of herbicides, dyes, and pharmaceuticals.
Biology: In biological research, this compound derivatives are used as probes to study enzyme mechanisms and protein interactions.
Medicine: Some derivatives of this compound exhibit antimicrobial and anticancer properties, making them potential candidates for drug development.
Industry: The compound is used in the production of reactive dyes, which are covalently attached to cellulosic materials. It is also used in the synthesis of crosslinking agents and optical brighteners.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Also known as cyanuric chloride, this compound is widely used in the synthesis of herbicides and dyes. It has similar reactivity to 3,5,6-Trichloro-1,2,4-triazine but differs in the position of chlorine atoms on the triazine ring.
2,4,6-Trichloro-1,3,5-triazine: This compound is used as a precursor in the production of various industrial chemicals and has applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other triazine derivatives. Its ability to undergo selective nucleophilic substitution reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3,5,6-trichloro-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKUFWFVZIIVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482953 | |
Record name | 3,5,6-Trichloro-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-41-6 | |
Record name | 3,5,6-Trichloro-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-trichloro-1,2,4-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.